molecular formula C10H10N2O2 B1633380 3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 2217-26-7

3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1633380
CAS No.: 2217-26-7
M. Wt: 190.2 g/mol
InChI Key: LPMHWRUMVIPIGW-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

Quinazolines and quinazolinones are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .


Physical And Chemical Properties Analysis

Quinazolin-4(3H)-ones have been prepared in one step from 2-aminobenzamides and orthoesters in the presence of acetic acid . Simple 2-aminobenzamides were easily converted to the heterocycles by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 h .

Scientific Research Applications

Potent Inhibitors for Tumor-Associated Carbonic Anhydrases

3-Hydroxyquinazoline-2,4-dione derivatives have been identified as potent inhibitors of tumor-associated carbonic anhydrases IX and XII. These compounds showed nanomolar activity in inhibiting these isoforms and displayed significant antiproliferative activity against colon cancer cell lines, suggesting a potential mechanism of action involving both carbonic anhydrases IX and XII and other unidentified targets (Falsini et al., 2017).

Computational and Spectroscopic Characterization

A dihydroquinazoline derivative was characterized through a combined spectroscopic and computational study, emphasizing the compound's stability, reactivity, and intra-molecular interactions. This detailed analysis provided insights into the molecule's sites prone to electrophilic attacks and its potential biological applications (El-Azab et al., 2017).

Antibacterial Agents

A series of 3-hydroxyquinazoline-2,4-diones has been synthesized and evaluated for their antibacterial activity. These novel compounds represent an addition to the DNA gyrase inhibitor class of antibacterials, showing excellent potency against E. coli gyrase and significant in vitro activity against both Gram-negative and Gram-positive bacteria (Tran et al., 2004).

Efficient Synthesis Using Carbon Dioxide

An efficient synthesis protocol for quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, using cesium carbonate as a catalyst, has been developed. This approach is significant for the synthesis of key intermediates for several drugs, demonstrating the compound's relevance in pharmaceutical chemistry (Patil et al., 2008).

Future Directions

The coupling of CO2 with 1-amino-2-cyanobenzenes mediated by the IL BMIM.OAc (1-butyl-3-methyl imidazolium acetate) to yield quinazoline-2,4(1H,3H)-diones at ambient conditions without any catalysts was recently reported . This suggests potential future directions in the synthesis of quinazoline-2,4(1H,3H)-diones.

Properties

IUPAC Name

3-ethyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMHWRUMVIPIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292406
Record name 3-Ethyl-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-26-7
Record name 3-Ethyl-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 12.23 g of ethylamine hydrochloride, 35 ml 4M sodium hydroxide and 175 ml methylene chloride was added 16.3 g isatoic anhydride. This mixture was stirred for 4 hours and the aqueous phase was made basic with 4 M sodium hydroxide. The organic phase was evaporated in vacuo. The residue was dissolved in 300 ml of tetrahydrofuran (THF) and 75 ml phosgene solution (20% in toluene) was added. The resulting mixture was stirred at 80° C. for two hours. The precipitate was filtered off and the mother liquor was evaporated leaving 5.2 g of the title compound. M.p. 189.8°-189.9° C.
Quantity
12.23 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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